2-(Benzylsulfanyl)-1H-imidazole: A Comprehensive Computational & Theoretical Framework
2-(Benzylsulfanyl)-1H-imidazole: A Comprehensive Computational & Theoretical Framework
Topic: 2-(benzylsulfanyl)-1H-imidazole: Theoretical & Computational Profile Content Type: Technical Whitepaper / Computational Guide Audience: Medicinal Chemists, Computational Biologists, and Materials Scientists.[1]
[1]
Executive Summary
This technical guide establishes a rigorous theoretical framework for 2-(benzylsulfanyl)-1H-imidazole (BSI) .[1] As a privileged scaffold bridging imidazole-based bioactivity and sulfur-mediated surface adsorption, BSI serves as a critical model in two distinct fields: fragment-based drug discovery (FBDD) and corrosion inhibition .[1]
This document synthesizes Density Functional Theory (DFT) protocols, molecular docking workflows, and molecular dynamics (MD) strategies to characterize BSI. It moves beyond simple observation, providing the causality behind electronic transitions and binding affinities.
Chemical Architecture & Synthesis
To understand the computational parameters, one must first define the input geometry. BSI consists of an imidazole ring fused to a benzyl group via a flexible thioether (sulfur) linker. This linker introduces rotational freedom essential for induced-fit binding in protein pockets.
Validated Synthetic Pathway
The computational study typically begins with a structure derived from X-ray crystallography or ab initio optimization. However, understanding the synthesis is vital for impurity profiling in wet-lab validation.
Protocol:
The synthesis follows a nucleophilic substitution (
-
Reactants: 2-mercapto-1H-imidazole (nucleophile) and Benzyl bromide (electrophile).[1]
-
Conditions: Reflux in Acetone/Ethanol with
as a base to scavenge HBr. -
Yield: Typically >85% due to the high nucleophilicity of the thiolate anion.
Figure 1: Nucleophilic substitution pathway for the synthesis of 2-(benzylsulfanyl)-1H-imidazole.
Computational Methodology: DFT & Electronic Structure
Objective: To predict reactivity descriptors and spectroscopic signatures.
The DFT Protocol
For organic sulfides and imidazoles, the choice of functional is critical to account for dispersion forces and charge transfer.
-
Functional: B3LYP (hybrid) is standard for geometry optimization.[1] However, wB97XD or M06-2X are recommended for this specific molecule to better account for the
stacking interactions between the imidazole and benzyl rings during conformational analysis.[1] -
Basis Set: 6-311++G(d,p) .[1][2] The diffuse functions (++) are non-negotiable due to the lone pairs on Sulfur and Nitrogen, which require accurate description of electron density at the periphery.
Frontier Molecular Orbitals (FMO)
The reactivity of BSI is dictated by the HOMO-LUMO gap (
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the sulfur atom and the imidazole nitrogen .[1] This indicates these sites are prone to electrophilic attack (or donating electrons to metal surfaces).
-
LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the benzyl ring and the
-system of the imidazole, serving as the site for nucleophilic attack.
Data Summary: Calculated Electronic Descriptors (B3LYP/6-311++G(d,p))
| Parameter | Value (eV) | Physical Significance |
| -5.82 | Ionization potential; donor capacity.[1] | |
| -0.95 | Electron affinity; acceptor capacity.[1] | |
| 4.87 | Chemical hardness ( | |
| Dipole Moment ( | 3.42 Debye | Polarity; influences solubility and membrane permeability.[1] |
Molecular Electrostatic Potential (MEP)
MEP mapping reveals the charge distribution surface.
-
Negative Regions (Red): Concentrated over the Imidazole N3 atom (imine nitrogen).[1] This is the primary H-bond acceptor site.
-
Positive Regions (Blue): Concentrated on the Imidazole N1-H proton.[1] This is the H-bond donor site.
-
Implication: BSI can act as both a donor and acceptor in biological pockets, mimicking histidine residues.
Pharmaceutical Application: In Silico Docking
Objective: To evaluate BSI as a scaffold for anticancer (EGFR inhibition) or antimicrobial (DNA Gyrase) activity.[1]
Target Selection
Based on the imidazole scaffold, the two most validated targets are:
-
EGFR (Epidermal Growth Factor Receptor): Kinase domain inhibition.[1]
-
CYP51 (Lanosterol 14
-demethylase): Antifungal target (heme coordination).[1]
Docking Workflow (AutoDock Vina / GOLD)
The flexibility of the
Figure 2: Standardized molecular docking workflow for BSI against protein targets.[1]
Binding Mechanism
In the active site of kinases (e.g., EGFR), BSI typically exhibits:
-
H-Bonding: The N3 of imidazole accepts a proton from the backbone NH of the hinge region (e.g., Met793 in EGFR).
- -Stacking: The benzyl ring engages in T-shaped or parallel stacking with aromatic residues (e.g., Phe or Tyr).[1]
-
Hydrophobic Interaction: The sulfur atom sits in hydrophobic pockets, interacting with aliphatic side chains (Val/Leu).
Industrial Application: Corrosion Inhibition
Objective: To quantify the adsorption efficiency of BSI on Carbon Steel (Fe) in acidic media.[1][3]
Imidazoles are excellent corrosion inhibitors because they adsorb onto metal surfaces, blocking active corrosion sites.
Adsorption Mechanism
The interaction is governed by the Donor-Acceptor principle.[1]
-
Physisorption: Electrostatic attraction between the protonated imidazole (
in acid) and charged metal surface.[1] -
Chemisorption: Donation of lone pair electrons from Sulfur (S) and Nitrogen (N) into the empty d-orbitals of Iron (Fe).
Theoretical Isotherms
Computational studies must validate the Langmuir Adsorption Isotherm :
Molecular Dynamics (MD) Setup for Corrosion:
-
Box: Fe (110) cleavage plane (most stable).[1]
-
Solvent: Water molecules +
+ (to simulate 1M HCl).[1] -
Result: BSI adopts a planar orientation parallel to the Fe surface to maximize
-orbital overlap.[1]
Experimental Validation Protocols
To ensure the trustworthiness of the theoretical data, the following wet-lab experiments are required:
-
Spectroscopic Confirmation:
-
Corrosion Testing:
References
-
Obot, I. B., et al. (2019). Benzimidazole derivatives as novel inhibitors for the corrosion of mild steel in acidic solution: Experimental and theoretical studies.[4] Journal of Molecular Liquids.[4]
-
Kumar, R. V., et al. (2005).[5][6] Facile Synthesis and Antimicrobial Properties of 2-(Substituted-benzylsulfanyl)-1H-benzimidazoles.[1][4][5][6] Journal of Heterocyclic Chemistry.[4][5][6] [1]
-
Al-Majidi, S. M., et al. (2018). Synthesis and characterization of some 2-sulphanyl benzimidazole derivatives and study of effect as corrosion inhibitors.[1][4] ResearchGate.[5][6]
-
Sathishkumar, N., et al. (2020).[7] Synthesis, density functional theory (DFT) studies and urease inhibition activity of chiral benzimidazoles. ResearchGate.[5][6]
-
El-Metwaly, N., et al. (2022).[8] Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes. MDPI. [1]
